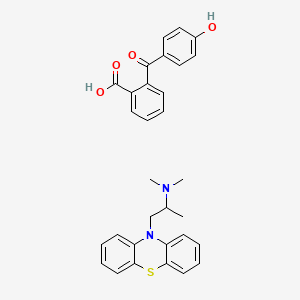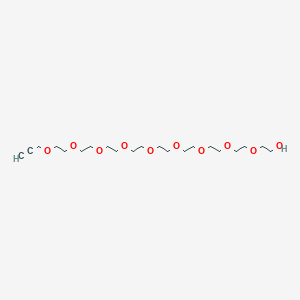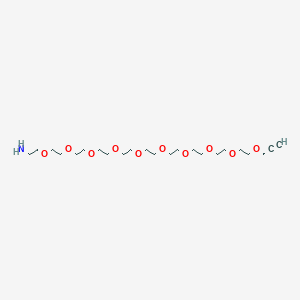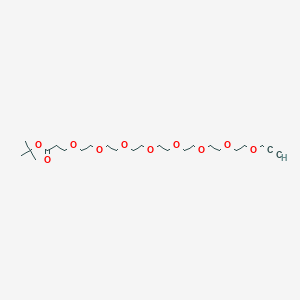
Propargyl-PEG8-t-butyl ester
Vue d'ensemble
Description
Propargyl-PEG8-t-butyl ester is a polyethylene glycol (PEG) derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl group can be hydrolyzed under acidic conditions, making it a versatile reagent in various chemical and biological applications .
Mécanisme D'action
Target of Action
Propargyl-PEG8-t-butyl ester is a PEG reagent that primarily targets azide-bearing compounds or biomolecules . The compound’s alkyne group enables the formation of a triazole linkage with these targets .
Mode of Action
The mode of action of this compound involves the formation of a triazole linkage with azide-bearing compounds or biomolecules . This reaction is facilitated by a copper catalyst . The t-butyl group of the compound can be hydrolyzed under acidic conditions .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the copper-catalyzed azide-alkyne Click Chemistry . This reaction results in the formation of a stable triazole linkage .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG spacer . The presence of 8 units of PEG improves the hydrophilicity of the molecule, which can enhance its solubility in aqueous media . This property can potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction can be used for various applications in research and drug delivery .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of a copper catalyst . The t-butyl group of the compound can be hydrolyzed under acidic conditions , and the formation of a triazole linkage requires a copper catalyst .
Analyse Biochimique
Biochemical Properties
The propargyl group of Propargyl-PEG8-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, yielding a stable triazole linkage . This interaction allows this compound to form connections with a variety of enzymes, proteins, and other biomolecules, altering their properties and functions .
Cellular Effects
Given its ability to form stable linkages with biomolecules, it is likely that it can influence cell function by modifying cellular proteins and enzymes . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves the formation of a triazole linkage with azide-bearing compounds or biomolecules . This reaction, facilitated by a copper catalyst, allows this compound to bind to various biomolecules, potentially influencing their activity and function .
Metabolic Pathways
Given its ability to form stable linkages with biomolecules, it is possible that it could interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG8-t-butyl ester typically involves the reaction of a PEG derivative with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in reagent grade for research purposes, with options for good manufacturing practice (GMP) grade production for pharmaceutical applications .
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages with azide-bearing compounds
Hydrolysis: The t-butyl group can be hydrolyzed under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions:
Copper Catalysts: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is used for the hydrolysis of the t-butyl group
Major Products:
Triazole Linkages: Formed from the reaction with azide-bearing compounds.
Free Carboxyl Group: Obtained after hydrolysis of the t-butyl group.
Applications De Recherche Scientifique
Propargyl-PEG8-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Comparaison Avec Des Composés Similaires
Propargyl-PEG4-t-butyl ester: Contains a shorter PEG chain.
Propargyl-PEG12-t-butyl ester: Contains a longer PEG chain.
Propargyl-PEG8-methyl ester: Contains a methyl ester group instead of a t-butyl ester group
Uniqueness: Propargyl-PEG8-t-butyl ester is unique due to its optimal PEG chain length, which provides a balance between hydrophilicity and reactivity. The t-butyl group offers protection that can be selectively removed under acidic conditions, making it versatile for various applications .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O10/c1-5-7-26-9-11-28-13-15-30-17-19-32-21-22-33-20-18-31-16-14-29-12-10-27-8-6-23(25)34-24(2,3)4/h1H,6-22H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEMRRCREJIMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



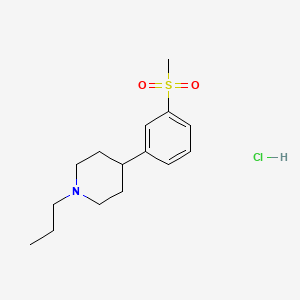
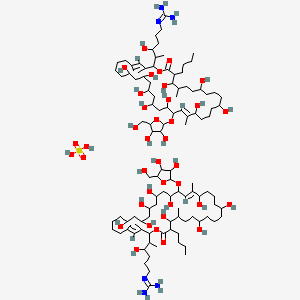
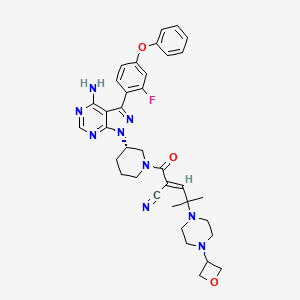
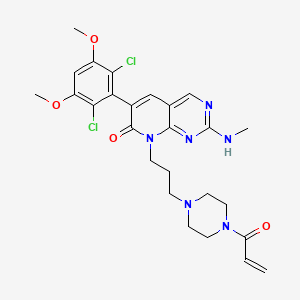
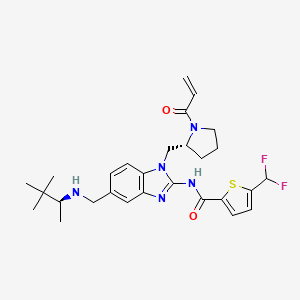
![(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B610205.png)
